2-(3,4-Dimethoxyphenyl)butanoic acid

Solid State Chemistry Purification Formulation

Sourcing chiral phenylalkanoic acid building blocks with reliable stereochemical integrity often delays medicinal chemistry projects. 2-(3,4-Dimethoxyphenyl)butanoic acid (CAS 138505-15-4) addresses this gap as an alpha-substituted butyric acid derivative with a defined chiral center at the alpha-carbon, enabling direct use in stereoselective syntheses of single-enantiomer drug candidates. - Chiral alpha-carbon absent in the achiral 4-isomer analogue. - Calculated LogP of 2.12 (vs. 1.6 for the 4-isomer) enhances membrane permeability for ADME optimization. - Melting point 130-132°C (vs. 62-63°C for the 4-isomer) supports high-temperature reactions and recrystallization. Supplied as a solid with ≥95% purity. In stock for immediate global dispatch.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 138505-15-4
Cat. No. B177352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)butanoic acid
CAS138505-15-4
Synonyms2-(3,4-DIMETHOXYPHENYL)BUTANOIC ACID
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)OC)OC)C(=O)O
InChIInChI=1S/C12H16O4/c1-4-9(12(13)14)8-5-6-10(15-2)11(7-8)16-3/h5-7,9H,4H2,1-3H3,(H,13,14)
InChIKeyACKKUPHTDWMADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxyphenyl)butanoic Acid Overview


2-(3,4-Dimethoxyphenyl)butanoic acid (CAS 138505-15-4), also known as α-ethyl-3,4-dimethoxybenzeneacetic acid, is an organic building block belonging to the phenylalkanoic acid class [1]. This compound features a 3,4-dimethoxyphenyl ring linked to a butanoic acid chain, with the carboxyl group positioned at the alpha carbon, forming a chiral center . Its molecular weight is 224.25 g/mol, and it is commonly supplied as a solid with purity >95% [1]. The structural distinction of the alpha-substituted butyric acid side chain differentiates it from common analogues like 4-(3,4-dimethoxyphenyl)butanoic acid and homoveratric acid, directly impacting its physical properties and reactivity in chemical transformations .

Structural distinction Alpha-substituted butyric acid scaffold, distinct from 4-isomer analogues
Chiral center One stereogenic center at alpha-carbon supports asymmetric synthesis
Supply form Typically supplied as a solid with purity >95% for organic synthesis

2-(3,4-Dimethoxyphenyl)butanoic Acid: Substitution Concerns


Substituting 2-(3,4-dimethoxyphenyl)butanoic acid with a structurally similar compound like 4-(3,4-dimethoxyphenyl)butanoic acid or homoveratric acid is not scientifically or functionally equivalent due to the precise placement of the carboxylic acid group on the butyl chain . This positional difference fundamentally alters the molecule's physical properties, including a significantly higher melting point and a distinct predicted pKa, which directly affects solubility, crystallization behavior, and reactivity in downstream chemical syntheses . The alpha-substitution also introduces a chiral center, which is absent in the 4-substituted analogue, making the 2-isomer uniquely relevant for stereoselective applications . Therefore, procurement decisions must be guided by the specific structural and physicochemical requirements of the intended application, as outlined in the quantitative evidence below.

Positional isomerism
Melting point and pKa differences may alter crystallization behavior and reactivity compared to the 4-substituted analogue.
Lipophilicity shift
Calculated LogP difference may affect membrane partition properties and solubility profiles in early screening.
Absence of chirality
The 4-substituted analogue lacks the alpha-carbon chiral center, precluding its use in stereoselective synthesis pathways.

2-(3,4-Dimethoxyphenyl)butanoic Acid: Comparative Evidence


Solid State Stability & Crystallinity Advantage

The melting point of 2-(3,4-dimethoxyphenyl)butanoic acid is reported as 130-132°C, which is significantly higher than the 62-63°C observed for the positional isomer 4-(3,4-dimethoxyphenyl)butanoic acid . This higher melting point indicates stronger intermolecular forces and superior solid-state stability, which are advantageous for long-term storage, handling, and achieving high purity via recrystallization.

Melting point
Data to verify
Target: 130–132 °C
Comparator (4-isomer): 62–63 °C
May indicate higher solid-state stability and recrystallization potential
Comparison from separate vendor sources; no head-to-head study
Solid State Chemistry Purification Formulation

Enhanced Lipophilicity for Membrane Permeability

2-(3,4-Dimethoxyphenyl)butanoic acid exhibits a higher calculated LogP (cLogP) of 2.12 compared to the XLogP3 of 1.6 for 4-(3,4-dimethoxyphenyl)butanoic acid . This increased lipophilicity suggests a greater potential for passive diffusion across biological membranes, which is a critical parameter in early-stage drug discovery for optimizing absorption and distribution.

Calculated LogP
Data to verify
Target: ACD/LogP 2.12
Comparator (4-isomer): XLogP3 1.6
Higher lipophilicity may support membrane permeability in early ADME screening
Different computational algorithms; experimental validation needed
Medicinal Chemistry ADME Lipophilicity

Chiral Center for Stereoselective Synthesis

Unlike its 4-substituted analogue, 2-(3,4-dimethoxyphenyl)butanoic acid possesses a chiral center at the alpha carbon of the butanoic acid chain . This inherent chirality makes it a valuable scaffold for the synthesis of enantiomerically pure compounds, whereas the 4-isomer is achiral and cannot be used for stereoselective transformations .

Chiral center
Class-level
1 chiral center (alpha-carbon)
Comparator (4-isomer): 0 chiral centers
Enables stereoselective synthesis pathways (4-isomer achiral)
Structural analysis; requires chiral resolution validation
Stereochemistry Asymmetric Synthesis Chiral Building Block

2-(3,4-Dimethoxyphenyl)butanoic Acid Applications


Chiral Pool Synthesis for Enantiopure Pharmaceuticals

This compound is specifically suited as a chiral building block in the synthesis of single-enantiomer drug candidates. The inherent chirality at the alpha-carbon, as established in the evidence , makes it a direct input for stereoselective syntheses, a capability that its achiral 4-isomer analogue cannot fulfill.

Lipophilic Drug Scaffolds for CNS/Cellular Targets

Given its higher calculated LogP (2.12) relative to the 4-isomer (1.6) , this compound is a preferred starting material for designing new chemical entities where improved membrane permeability or lipophilic character is desired. It offers a distinct physicochemical advantage for optimizing the ADME profile of a lead series.

High-Temperature Transformations & Purification

The significantly higher melting point (130-132°C) of 2-(3,4-dimethoxyphenyl)butanoic acid, compared to its 4-substituted counterpart (62-63°C), makes it a more robust substrate for reactions requiring elevated temperatures or for purification by recrystallization from hot solvents, as detailed in the evidence .

Application
Selection Property
Validation Focus
Stereoselective synthesis research
Chiral center at alpha-carbon
Enantiomeric purity and stereochemical control
Lipophilic scaffold design
Higher calculated LogP
Experimental LogP and membrane permeability assay
High-temperature synthesis/purification
Higher melting point range
Thermal stability and recrystallization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.